molecular formula C10H13NO B11725758 N-[1-(4-methylphenyl)propylidene]hydroxylamine

N-[1-(4-methylphenyl)propylidene]hydroxylamine

Cat. No.: B11725758
M. Wt: 163.22 g/mol
InChI Key: KJRGLBSIKSRFMS-KHPPLWFESA-N
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Description

1-(p-Tolyl)propan-1-one oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a functional group characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(p-Tolyl)propan-1-one oxime can be synthesized through the reaction of 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction can be represented as follows:

1-(p-Tolyl)propan-1-one+NH2OHHCl1-(p-Tolyl)propan-1-one oxime+HCl\text{1-(p-Tolyl)propan-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{1-(p-Tolyl)propan-1-one oxime} + \text{HCl} 1-(p-Tolyl)propan-1-one+NH2​OH⋅HCl→1-(p-Tolyl)propan-1-one oxime+HCl

Industrial Production Methods

Industrial production of 1-(p-tolyl)propan-1-one oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)propan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

1-(p-Tolyl)propan-1-one oxime has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Analytical Chemistry: It is used as a reagent in analytical methods for detecting and quantifying other compounds.

Mechanism of Action

The mechanism of action of 1-(p-tolyl)propan-1-one oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound can undergo redox reactions, affecting cellular pathways and enzyme activities.

Comparison with Similar Compounds

1-(p-Tolyl)propan-1-one oxime can be compared with other similar compounds such as:

    1-(p-Tolyl)ethanone oxime: Similar structure but with a shorter carbon chain.

    1-(p-Tolyl)butan-1-one oxime: Similar structure but with a longer carbon chain.

    1-(p-Tolyl)propan-2-one oxime: Similar structure but with the oxime group attached to a different carbon atom.

The uniqueness of 1-(p-tolyl)propan-1-one oxime lies in its specific structural configuration, which influences its reactivity and applications in various fields.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(NZ)-N-[1-(4-methylphenyl)propylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3/b11-10-

InChI Key

KJRGLBSIKSRFMS-KHPPLWFESA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=C(C=C1)C

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)C

Origin of Product

United States

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